molecular formula C23H21ClN2 B11520596 2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B11520596
M. Wt: 360.9 g/mol
InChI Key: UETLJWPRWTWSFX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound has a unique structure that includes both chlorophenyl and ethylphenyl groups, which may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 as a catalyst for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors, particularly GABA receptors.

    Medicine: Potential therapeutic applications due to its psychoactive properties.

    Industry: May be used in the development of new pharmaceuticals or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may result in distinct pharmacokinetics and pharmacodynamics compared to other benzodiazepines. The presence of both chlorophenyl and ethylphenyl groups can influence its binding affinity and efficacy at the GABA receptors.

Properties

Molecular Formula

C23H21ClN2

Molecular Weight

360.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-ethylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C23H21ClN2/c1-2-16-7-9-17(10-8-16)22-15-23(18-11-13-19(24)14-12-18)26-21-6-4-3-5-20(21)25-22/h3-14,23,26H,2,15H2,1H3

InChI Key

UETLJWPRWTWSFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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